molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9

Thieno[3,2-c]pyridin-2-ylboronic acid

Cat. No. B1426103
Key on ui cas rn: 568582-98-9
M. Wt: 179.01 g/mol
InChI Key: WXMDFQBZMATQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090625B2

Procedure details

A three neck flask fitted with an internal thermometer containing thieno[3,2-c]pyridine (5.0 g, 37 mmol, 1 equivalent) was evacuated and then filled with a nitrogen gas atmosphere. THF (60 mL) was added and the solution was cooled to −44° C. (CH3CN/dry ice). n-Butyllithium (1.6M/hexane, 25 mL, 41 mmol, 1.1 equivalents) was added over 10 minutes, while maintaining the internal temperature at or below −33° C. The reaction was stirred at −33 to −45° C. for 60 minutes. Triisopropyl borate (10.2 mL, 44 mmol, 1.2 equivalents) was added and the cooling bath removed. The reaction was allowed to proceed for 105 minutes. Then 3.0 mL phosphoric acid (85% aqueous, 3.0 mL, 44 mmol, 1.2 equivalents) was added. A yellow solid formed, which was diluted with water and Et2O (about 150 mL each). A yellow solid was collected by filtration and was dried by suction overnight (5.05 g). Analytical Data: 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.95 (1H, s), 8.09 (1H, d, J=5.9 Hz), 8.34 (1H, d, J=6.1 Hz), 9.09 (1H, s). MS (APCI, M+1) 180.1. Microanalysis for C7H6BNSO2.H3PO4: calculated C, 30.35; H, 3.27; N, 5.06; P, 11.18. Found: C, 41.12; H, 3.19; N, 6.53; P, 0.68%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.P(=O)(O)(O)O>O.CCOCC>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10.2 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-44 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −33 to −45° C. for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three neck flask fitted with an internal thermometer
CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
filled with a nitrogen gas atmosphere
ADDITION
Type
ADDITION
Details
THF (60 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at or below −33° C
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
WAIT
Type
WAIT
Details
to proceed for 105 minutes
Duration
105 min
CUSTOM
Type
CUSTOM
Details
A yellow solid formed
FILTRATION
Type
FILTRATION
Details
A yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried by suction overnight (5.05 g)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
S1C(=CC=2C=NC=CC21)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.